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Compound of Interest

Compound Name: 4-Cyclopropyl-2-methylaniline

CAS No.: 1202161-11-2

Cat. No.: B1528671

Get Quote

Executive Summary
4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) is a specialized aniline intermediate

increasingly utilized in the discovery of kinase inhibitors and GPCR modulators. By combining

the metabolic stability of the cyclopropyl motif with the steric governance of an ortho-methyl

group, this scaffold offers a unique solution to common drug design challenges: improving

metabolic half-life while enforcing specific conformational binding modes.

This guide provides a definitive breakdown of its IUPAC nomenclature, a robust synthetic

protocol avoiding common pitfalls (such as protodeboronation), and a mechanistic analysis of

its utility in modern medicinal chemistry.

Part 1: Structural Identity & Nomenclature
IUPAC Nomenclature Derivation
The systematic naming of this compound follows the hierarchy of functional groups established

by the International Union of Pure and Applied Chemistry (IUPAC).
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Parent Structure: The principal functional group is the amine (-NH₂) attached to a benzene

ring, designated as Aniline (or Benzenamine).[1] The carbon bonded to the nitrogen is

automatically assigned position 1.

Substituents:

Methyl group (-CH₃): Located at position 2 (ortho).

Cyclopropyl group (-C₃H₅): Located at position 4 (para).

Alphabetization: Substituents are listed alphabetically. Cyclopropyl precedes Methyl.

Final IUPAC Name:4-Cyclopropyl-2-methylaniline Alternative Name: 4-Cyclopropyl-2-

methylbenzenamine

Physicochemical Profile
Property Data Note

CAS Number 1202161-11-2
Hydrochloride salt: 1201943-

65-8

Molecular Formula C₁₀H₁₃N

Molecular Weight 147.22 g/mol

SMILES CC1=C(N)C=CC(C2CC2)=C1
Useful for cheminformatics

retrieval

Physical State Viscous Oil / Low-melting Solid
Predicted based on 4-ethyl-2-

methylaniline analogs

Lipophilicity (cLogP) ~2.6
Optimal range for oral

bioavailability

Part 2: Synthetic Architecture
The synthesis of 4-cyclopropyl-2-methylaniline presents a specific challenge:

protodeboronation. Cyclopropylboronic acids are notoriously unstable under standard Suzuki

conditions, often decomposing before coupling.
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To ensure reproducibility and high yield, we utilize Potassium Cyclopropyltrifluoroborate rather

than the free boronic acid. This salt is air-stable and releases the active boronic species slowly,

preventing decomposition.

Optimized Protocol: Suzuki-Miyaura Coupling
Reaction: 4-Bromo-2-methylaniline + Potassium Cyclopropyltrifluoroborate

4-Cyclopropyl-2-methylaniline

Reagents & Conditions:

Substrate: 4-Bromo-2-methylaniline (1.0 equiv)

Coupling Partner: Potassium Cyclopropyltrifluoroborate (1.2 equiv)

Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) or Pd(dppf)Cl₂

Base: K₃PO₄ (3.0 equiv)

Solvent: Toluene / Water (3:1 ratio)

Temperature: 100°C (Reflux)

Atmosphere: Argon or Nitrogen (Strictly deoxygenated)

Step-by-Step Methodology
Degassing (Critical): Sparge the Toluene/Water solvent mixture with argon for 20 minutes.

Oxygen promotes the oxidative decomposition of the cyclopropyl boron species.

Charge: In a reaction vial, combine 4-bromo-2-methylaniline, potassium

cyclopropyltrifluoroborate, K₃PO₄, and the Pd catalyst.

Solvation: Add the degassed solvent mixture via syringe.

Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor by LC-MS (Target Mass:

[M+H]⁺ = 148.1).
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Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water. The amine

functionality makes the product slightly basic; avoid strong acid washes which may form the

salt in the aqueous layer.

Purification: Flash column chromatography (Hexanes/Ethyl Acetate). The product is an

electron-rich aniline and may oxidize on silica if left too long.

Part 3: Mechanistic Insight
The success of this reaction relies on the catalytic cycle of Palladium. The use of SPhos (a

Buchwald ligand) is recommended because it facilitates the Oxidative Addition of the electron-

rich aryl bromide and sterically promotes the Reductive Elimination of the bulky cyclopropyl

group.

Catalytic Cycle Diagram
The following diagram illustrates the specific pathway for this transformation.
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Figure 1: The Suzuki-Miyaura catalytic cycle utilizing SPhos-Pd to couple the sterically

demanding cyclopropyl group.

Part 4: Application in Medicinal Chemistry[3][4]
Why synthesize this specific aniline? It serves as a high-value "warhead" or scaffold in drug

discovery for two primary reasons:

The Cyclopropyl Advantage (Metabolic Stability)
Alkyl chains (like isopropyl or n-propyl) are prone to rapid oxidation by Cytochrome P450

enzymes (CYP3A4) at the benzylic position.

Mechanism: The cyclopropyl C-H bonds possess higher bond dissociation energy (~106

kcal/mol) compared to standard secondary alkyl C-H bonds (~98 kcal/mol).

Result: This "metabolic blocking" extends the half-life (

) of the drug molecule without significantly altering the steric footprint of the substituent [1].

The Ortho-Methyl "Twist"
The methyl group at the 2-position is not merely decorative.

Conformational Lock: When this aniline is coupled to form an amide (common in kinase

inhibitors like p38 or MEK inhibitors), the ortho-methyl group forces the amide bond to rotate

out of plane relative to the benzene ring.

Selectivity: This induced twist can create atropisomers or simply bias the molecule into a

bioactive conformation that fits into narrow hydrophobic pockets (e.g., the gatekeeper region

of a kinase), improving selectivity over off-target proteins [2].

Part 5: Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be observed.

Proton NMR (¹H-NMR)
The cyclopropyl group provides a highly diagnostic "fingerprint" in the upfield region.
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Chemical Shift (

)
Multiplicity Integration Assignment

0.55 - 0.65 ppm Multiplet 2H
Cyclopropyl CH₂ (cis

to ring)

0.85 - 0.95 ppm Multiplet 2H
Cyclopropyl CH₂

(trans to ring)

1.75 - 1.85 ppm Multiplet 1H
Cyclopropyl CH

(methine)

2.15 ppm Singlet 3H Ortho-Methyl group

3.40 - 3.60 ppm Broad Singlet 2H
Aniline NH₂

(Exchangeable)

6.60 - 7.00 ppm Multiplet 3H Aromatic protons

Storage & Stability
Oxidation Risk: Anilines oxidize to colored impurities (quinones/azo compounds) upon air

exposure.

Protocol: Store under Nitrogen/Argon at 4°C. For long-term storage, conversion to the

Hydrochloride Salt (CAS 1201943-65-8) is recommended as it is a stable solid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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